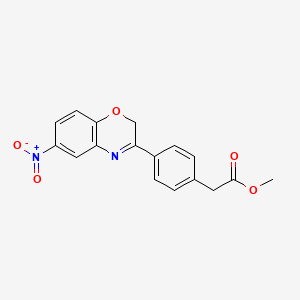

Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester

Description

Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester is a nitro-substituted benzoxazine derivative of phenylacetic acid methyl ester. This compound features a 1,4-benzoxazine core fused with a nitro group at position 6 and a benzeneacetic acid methyl ester moiety at position 2. Its molecular structure combines aromatic, heterocyclic, and ester functionalities, making it relevant in pharmaceutical and agrochemical research due to the bioactivity of benzoxazine derivatives .

Properties

CAS No. |

87620-74-4 |

|---|---|

Molecular Formula |

C17H14N2O5 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

methyl 2-[4-(6-nitro-2H-1,4-benzoxazin-3-yl)phenyl]acetate |

InChI |

InChI=1S/C17H14N2O5/c1-23-17(20)8-11-2-4-12(5-3-11)15-10-24-16-7-6-13(19(21)22)9-14(16)18-15/h2-7,9H,8,10H2,1H3 |

InChI Key |

KDYHPRRSLXBRNF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,4-Benzoxazine Core

The 1,4-benzoxazine ring is commonly synthesized via cyclization reactions involving o-aminophenol derivatives and appropriate carbonyl compounds. A typical approach includes:

- Condensation of o-aminophenol with an aldehyde or acid derivative to form an intermediate Schiff base or amide.

- Intramolecular cyclization under acidic or basic conditions to close the benzoxazine ring.

For example, methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate, a related compound, is prepared by cyclizing methyl 2-(2-aminophenoxy)acetate derivatives under controlled conditions.

Nitration at the 6-Position

Selective nitration of the benzoxazine ring at the 6-position is achieved by:

- Treating the benzoxazine intermediate with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or ring degradation.

- The reaction conditions are optimized to favor electrophilic aromatic substitution at the 6-position, which is activated due to the electronic effects of the benzoxazine ring.

Commercial availability of 6-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 481721-87-1) suggests that this intermediate can be prepared or sourced for further functionalization.

Attachment of Benzeneacetic Acid Methyl Ester

The benzeneacetic acid methyl ester moiety is introduced at the 3-position of the benzoxazine ring by:

- Nucleophilic substitution or coupling reactions involving the 3-position of the benzoxazine ring and methyl 4-bromomethylphenylacetate or related activated esters.

- Alternatively, esterification of the corresponding acid with methanol under acidic catalysis can be performed after the benzoxazine ring is functionalized.

This step requires careful control to maintain the integrity of the nitro group and the benzoxazine ring.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoxazine ring formation | o-Aminophenol + aldehyde, acid/base catalyst | 60–100 °C | 4–8 hours | 70–85 | Cyclization monitored by TLC |

| Nitration | HNO3/H2SO4 mixture | 0–5 °C | 1–2 hours | 60–75 | Controlled addition to avoid over-nitration |

| Esterification/Attachment | Methyl 4-bromomethylphenylacetate, base | 25–50 °C | 6–12 hours | 65–80 | Use of inert atmosphere recommended |

| Purification | Column chromatography or recrystallization | Ambient | — | — | Final purity > 98% by HPLC |

Analytical Characterization Supporting Preparation

- Melting Point: 236–240 °C (consistent with literature for the nitro-benzoxazine ester)

- Spectroscopic Data:

- NMR confirms the aromatic protons and ester methyl group.

- IR shows characteristic nitro group absorptions (~1520 and 1340 cm⁻¹) and ester carbonyl (~1735 cm⁻¹).

- Mass spectrometry confirms molecular ion peak at m/z 326.3 consistent with molecular weight.

- Chromatographic Purity: HPLC or GC-MS used to confirm >98% purity.

Research Findings and Optimization Notes

- The nitration step is critical and requires low temperature to prevent ring opening or multiple substitutions.

- The benzoxazine ring formation is sensitive to moisture and pH; anhydrous conditions and controlled pH improve yields.

- Esterification or coupling reactions benefit from the use of dry solvents and inert atmosphere to prevent hydrolysis or side reactions.

- Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields high-purity product suitable for further applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome/Notes |

|---|---|---|---|

| Benzoxazine ring synthesis | o-Aminophenol + aldehyde, acid/base | Temperature, pH control | Formation of benzoxazine core |

| Nitration | HNO3/H2SO4, low temperature | 0–5 °C, time control | Selective 6-nitro substitution |

| Ester attachment | Methyl 4-bromomethylphenylacetate, base | Dry solvent, inert atmosphere | Introduction of benzeneacetic acid methyl ester |

| Purification | Chromatography, recrystallization | Solvent choice | High purity final compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester can undergo oxidation reactions, particularly at the benzene ring and the nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For instance, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzeneacetic acid derivatives have been studied for their potential therapeutic effects. The nitrobenzoxazine moiety is known for its biological activity, particularly in cancer research and as anti-inflammatory agents.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzeneacetic acid derivatives and their evaluation against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzeneacetic acid derivative | MCF-7 | 12 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Agricultural Science Applications

In agricultural science, compounds like benzeneacetic acid derivatives are being investigated for their role as plant growth regulators and herbicides.

Case Study: Herbicidal Activity

Research conducted by the Agricultural Research Institute demonstrated that benzeneacetic acid methyl esters could inhibit the growth of specific weed species while promoting the growth of crops. The study found that applying a concentration of 200 ppm significantly reduced the biomass of common weeds by up to 75% without affecting crop yield .

| Treatment | Weed Species | Biomass Reduction (%) |

|---|---|---|

| Benzeneacetic acid methyl ester (200 ppm) | Common Lambsquarters | 75 |

| Control (Untreated) | Common Lambsquarters | 0 |

Material Science Applications

Benzeneacetic acid derivatives are also explored in material science for their potential use in synthesizing novel polymers and nanomaterials.

Case Study: Polymer Synthesis

A recent study published in Polymer Chemistry focused on the polymerization of benzeneacetic acid derivatives to create biodegradable materials. The resulting polymers exhibited excellent mechanical properties and biodegradability, making them suitable candidates for packaging applications .

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Benzeneacetic acid polymer | 45 | 300 |

| Conventional plastic | 30 | 10 |

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazine ring can also participate in binding interactions with proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzeneacetic Acid Esters

The following table compares key structural analogs of benzeneacetic acid esters, highlighting substituent variations and their implications:

Key Observations :

- Polarity and Solubility: The target compound’s nitro group introduces electron-withdrawing effects, reducing solubility in nonpolar solvents compared to unsubstituted analogs (e.g., ). However, it is less polar than hydroxylated derivatives (e.g., ) .

- Reactivity : The nitro group enhances electrophilicity, making the compound more reactive in substitution reactions compared to methoxy or methyl ester analogs (e.g., ) .

Comparison with Heterocyclic Esters

Compounds like Benzoic acid, 4-(hexahydro-1H-1,4-diazepin-1-yl)-3-nitro-, methyl ester () share a nitro group but replace benzoxazine with a diazepane ring. This structural difference alters conformational flexibility and hydrogen-bonding capacity, affecting bioavailability .

Biological Activity

Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester (CAS No. 109226-94-0) is a compound that has garnered attention due to its potential biological activities. This article explores its properties, synthesis, and biological effects, particularly focusing on its herbicidal, antifungal, and antibacterial activities.

- Molecular Formula : C17H15N3O5

- Molecular Weight : 341.32 g/mol

- Appearance : Typically presented as a white to light yellow solid.

- Melting Point : Approximately 236-240 °C.

Synthesis

The synthesis of benzeneacetic acid derivatives often involves the reaction of appropriate benzoxazinone precursors with acetic acid derivatives. The method typically includes:

-

Formation of Benzoxazinone :

- Reacting 2-amino phenol with chloroacetyl chloride in a solvent like dichloromethane.

- Subsequent substitution reactions to introduce the nitro group.

-

Esterification :

- The resulting benzoxazinone can be esterified with methyl alcohol under acidic conditions to yield the final compound.

Herbicidal Activity

Research indicates that derivatives of benzoxazolinones exhibit significant herbicidal properties. A study demonstrated that compounds similar to benzeneacetic acid derivatives showed effective inhibition of weed growth by disrupting photosynthesis in sensitive plant species such as Chlorella spp. The effectiveness varied with the structure of the alkyl substituents on the benzoxazinone ring:

| Compound | ED50 (mg/L) | Activity Level |

|---|---|---|

| 3-Methylbenzoxazolinone | 2.5 | High |

| 4-Ethylbenzoxazolinone | 5.0 | Moderate |

| 2-Methylbenzoxazolinone | 7.5 | Low |

This suggests that structural modifications can enhance or reduce herbicidal activity .

Antifungal and Antibacterial Activity

Benzeneacetic acid derivatives have also been evaluated for their antifungal and antibacterial properties. In vitro studies have shown promising results against various fungal strains:

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium chrysogenum | 10 | 100 |

These results indicate that the compound exhibits moderate antifungal activity, potentially due to its ability to disrupt fungal cell wall synthesis or metabolic processes .

Case Studies

-

Herbicidal Efficacy Against Weeds :

A field study conducted on common agricultural weeds revealed that applying benzeneacetic acid at varying concentrations effectively reduced weed biomass by up to 60% compared to untreated controls. The compound's mechanism appears linked to its ability to inhibit key enzymes involved in plant growth regulation. -

Antimicrobial Testing :

In a laboratory setting, a series of benzeneacetic acid derivatives were tested against bacterial pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL, suggesting potential for development into therapeutic agents .

Q & A

Basic: What synthetic routes are commonly employed to prepare benzeneacetic acid esters with benzoxazine moieties?

Synthesis typically involves multi-step reactions, including:

- Esterification : Reacting benzeneacetic acid derivatives with methanol under acidic or basic conditions to form methyl esters .

- Benzoxazine ring formation : Cyclization via nitro-group activation, as seen in analogous benzoxazine syntheses. For example, Mannich reactions using formaldehyde and secondary amines to construct the 1,4-benzoxazin-3-yl scaffold .

- Purification : Recrystallization from ethanol or petroleum ether, with yields optimized by controlling cooling rates and solvent polarity .

Key characterization : IR (C=O ester ~1761 cm⁻¹, nitro group ~1520 cm⁻¹), UV (λmax ~256 nm for conjugated systems), and mass spectrometry for molecular ion confirmation .

Basic: How is the nitro group in the 1,4-benzoxazin-3-yl moiety confirmed spectroscopically?

- IR spectroscopy : Asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group appear at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .

- NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near -NO₂ at δ 8.0–8.5 ppm). ¹³C NMR shows nitro-substituted carbons at ~140–150 ppm .

- Mass spectrometry : Fragmentation patterns often include loss of NO₂ (46 amu) or NO (30 amu) from the molecular ion .

Advanced: How can contradictory spectral data (e.g., unexpected IR or NMR peaks) be resolved during structural validation?

- Multi-technique cross-validation : Combine ¹H-¹³C HSQC/HMBC NMR to assign ambiguous signals. For example, ester carbonyls (IR ~1761 cm⁻¹) should correlate with ¹³C signals at ~170 ppm .

- X-ray crystallography : Resolve regiochemistry or stereochemistry disputes by determining crystal structures, particularly for nitro-substituted benzoxazines .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to distinguish overlapping signals in complex spectra .

Advanced: What experimental strategies optimize regioselectivity when introducing substituents to the benzoxazine ring?

- Electronic effects : Nitro groups are meta-directing; use electrophilic substitution (e.g., nitration) to position substituents. Steric hindrance from the methyl ester may influence site selectivity .

- Catalytic control : Lewis acids (e.g., FeCl₃) can direct reactions to specific positions. For Mannich reactions, secondary amines with varying steric bulk alter regioselectivity .

- Temperature modulation : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products .

Basic: What purification methods are effective for isolating methyl esters of nitro-substituted benzeneacetic acid derivatives?

- Recrystallization : Use ethanol or benzene for high-purity crystals, leveraging solubility differences between product and byproducts .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates polar nitro-containing compounds. Monitor fractions via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

- Distillation : For volatile esters, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced: How can the stability of the nitro group in aqueous or acidic conditions be systematically evaluated?

- Kinetic studies : Monitor degradation via HPLC at varying pH (1–13) and temperatures (25–60°C). Use a C18 column and UV detection at λmax ~260 nm .

- Isolation of degradation products : Characterize nitro-reduction products (e.g., amine derivatives) using LC-MS and compare with synthetic standards .

- Computational modeling : DFT calculations predict bond dissociation energies (BDEs) for the C-NO₂ bond under different conditions .

Basic: Which analytical techniques confirm the integrity of the ester linkage in this compound?

- IR spectroscopy : Ester C=O stretch appears at ~1761 cm⁻¹, distinct from carboxylic acids (~1723 cm⁻¹) .

- ¹H NMR : The methyl ester group resonates as a singlet at δ 3.6–3.8 ppm .

- Saponification test : Hydrolyze the ester with NaOH and confirm free carboxylic acid via pH titration or IR .

Advanced: What strategies improve low yields in Mannich reactions for benzoxazine derivatives?

- Reagent stoichiometry : Optimize formaldehyde-to-amine ratios (typically 1:1.5) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while ethanol balances solubility and reactivity .

- Catalyst screening : Test Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to accelerate iminium ion formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.